3-[3-(4-Morpholinyl)propoxy]benzaldehyde, also known as 4-methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde, is classified under organic compounds with the molecular formula and a molecular weight of 279.33 g/mol. It is recognized as an impurity related to the anticancer drug gefitinib, which is used in the treatment of non-small cell lung cancer. The compound is categorized as a reference standard in pharmaceutical testing and is utilized in various research applications, particularly in the development of kinase inhibitors and anticancer agents .
The synthesis of 3-[3-(4-Morpholinyl)propoxy]benzaldehyde typically involves several steps. One common method includes the reaction of isovanillin with 3-morpholinopropyl chloride in a dimethylformamide solvent at elevated temperatures. The process can be summarized as follows:
This method highlights critical parameters such as temperature control and stoichiometry, which are essential for optimizing yield.
The molecular structure of 3-[3-(4-Morpholinyl)propoxy]benzaldehyde features a benzaldehyde moiety substituted with a propoxy group containing a morpholine ring. The structural formula can be represented using SMILES notation as COc1ccc(C=O)cc1OCCCN2CCOCC2
. Key structural features include:
The compound participates in various chemical reactions typical of aldehydes and ethers, including:
The mechanism of action for 3-[3-(4-Morpholinyl)propoxy]benzaldehyde primarily relates to its role as an impurity in gefitinib synthesis. It may influence the pharmacokinetics and efficacy of gefitinib by acting on similar biological pathways involved in cancer cell proliferation. Its morpholine component may interact with biological targets such as kinases or receptors involved in signaling pathways that regulate cell growth .
Key physical and chemical properties include:
The primary applications of 3-[3-(4-Morpholinyl)propoxy]benzaldehyde include:
The synthesis of 3-[3-(4-morpholinyl)propoxy]benzaldehyde hinges on the formation of the propoxy-morpholine linkage via nucleophilic etherification. This reaction typically involves the coupling of 3-hydroxybenzaldehyde with 3-morpholinopropyl halides (chloride or bromide) under anhydrous conditions. Key variables influencing the reaction efficiency include: • Halide Reactivity: Chloride derivatives require higher temperatures (100–120°C) and prolonged reaction times (12–24 hours), whereas bromide analogues react at 60–80°C within 6–12 hours [4] [9]. • Solvent Selection: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance nucleophilicity, achieving yields of 85–92%, compared to 70–75% in toluene [4]. • Stoichiometry: A 1.2:1 molar ratio of alkyl halide to 3-hydroxybenzaldehyde minimizes di-alkylation impurities [9].
Table 1: Optimization of Etherification Reaction Parameters
Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
3-Morpholinopropyl chloride | Acetonitrile | 80 | 18 | 85 |
3-Morpholinopropyl bromide | DMF | 70 | 10 | 92 |
3-Morpholinopropyl chloride | Toluene | 110 | 24 | 72 |
Alkali metal hydroxides (e.g., KOH, NaOH) serve as indispensable catalysts in the etherification step by deprotonating the phenolic hydroxyl group of 3-hydroxybenzaldehyde, thereby enhancing its nucleophilicity. Critical considerations include: • Base Strength: Potassium hydroxide (85–90% yield) outperforms sodium hydroxide (75–80%) due to improved solubility in organic media, facilitating homogeneous reaction conditions [4] [9]. • Concentration: A 20–30 mol% catalyst loading (relative to 3-hydroxybenzaldehyde) optimizes yield without promoting aldehyde side reactions [9]. • Moisture Control: Anhydrous conditions prevent hydrolysis of the alkyl halide; molecular sieves or azeotropic drying are employed to maintain reaction integrity [4].
Innovative one-pot methodologies have emerged to bypass intermediate isolation, enhancing synthetic efficiency: • Isovanillin Route: Step 1: O-alkylation of isovanillin (4-hydroxy-3-methoxybenzaldehyde) with 1-bromo-3-chloropropane yields 3-(3-chloropropoxy)-4-methoxybenzaldehyde. Step 2: In-situ morpholine displacement at 50°C affords the target compound in 78% overall yield [9]. • Oxime-Mediated Cyanation: Conversion of 3-hydroxybenzaldehyde to its oxime precedes nucleophilic etherification. Subsequent dehydration with acetic anhydride directly furnishes the aldehyde, achieving 82% yield [9]. These protocols reduce purification steps and improve atom economy by 15–20% compared to sequential reactions [4].
Conversion of 3-[3-(4-morpholinyl)propoxy]benzaldehyde to its hydrochloride salt significantly improves water solubility for pharmaceutical processing: • Reaction Conditions: Treatment with hydrogen chloride (HCl) in ethyl acetate or diethyl ether at 0–5°C yields a crystalline solid with >99% purity [6]. • Solubility Data: The hydrochloride salt exhibits solubility of 50 mg/mL in water—10-fold higher than the free base—enabling aqueous reaction media in downstream applications (e.g., gefitinib synthesis) [6] [9]. • Characterization: The salt form displays distinct analytical markers, including a 15–20 ppm downfield shift in the morpholine N-CH₂ protons in ¹H-NMR and a characteristic Cl⁻ counterion peak at 780 cm⁻¹ in FTIR [6].
Table 2: Physicochemical Properties of Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt |
---|---|---|
Water Solubility | <5 mg/mL | 50 mg/mL |
Melting Point | Not reported | 180–182°C (dec.) |
Storage Stability | Hygroscopic | Stable >24 months |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1